molecular formula C28H33N7O9 B15094120 Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al

Cat. No.: B15094120
M. Wt: 611.6 g/mol
InChI Key: ZSZYUXBVDPGGGX-UHFFFAOYSA-N
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Description

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al is a synthetic tetrapeptide derivative composed of four amino acids—tryptophan (Trp), glutamic acid (Glu), histidine (His), and aspartic acid (Asp)—modified with an N-terminal acetyl group (Ac) and a C-terminal aldehyde (al). The "DL" designation indicates racemic mixtures of the amino acids, resulting in a non-natural stereochemical configuration.

Properties

IUPAC Name

4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZYUXBVDPGGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reagents used include carbodiimides and uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step. Common deprotecting agents include trifluoroacetic acid (TFA).

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The tryptophan residue can be oxidized by reagents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al acts as a substrate for caspase-1. The enzyme cleaves the peptide at the aspartic acid residue, releasing a detectable product. This cleavage is crucial for studying the activity of caspase-1, which is involved in the inflammatory response and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on nucleotide analogs (e.g., ADP, ATP, and synthetic derivatives like 2-Cl-ADP) and their analytical separation methods . These compounds belong to a distinct chemical class (nucleotides) compared to Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al (a peptide). Below is a comparative analysis based on general biochemical principles and indirect insights from the evidence:

Table 1: Key Differences Between this compound and Nucleotide Analogs

Property This compound Nucleotide Analogs (e.g., 2-Cl-ADP, ATP)
Chemical Class Modified tetrapeptide Nucleotides (purine/pyrimidine derivatives)
Functional Groups Acetyl, aldehyde, amino acid side chains Phosphate, ribose, halogenated bases
Biological Role Hypothetical signaling/structural roles Energy transfer (ATP), enzymatic cofactors (ADP/ATP)
Analytical Methods Not discussed in evidence HPLC separation, quantification via peak integrals
Stability Likely susceptible to proteolysis Resistant to enzymatic degradation (e.g., 2-Cl-ADP)

Key Observations:

Structural Diversity : Unlike nucleotide analogs, this compound lacks phosphate groups or aromatic heterocycles, limiting direct functional comparisons.

Synthetic Modifications : Both compound classes employ chemical modifications (e.g., acetylation in peptides, halogenation in nucleotides) to enhance stability or specificity.

Biological Activity

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al is a synthetic peptide that has garnered attention in biochemical research due to its biological activity, particularly in the study of apoptosis and inflammation. This article compiles various aspects of its biological activity, including synthesis methods, mechanisms of action, and applications in scientific research.

Synthesis Methodology
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This process involves:

  • Amino Acid Coupling : Sequential addition of amino acids to a solid resin.
  • Deprotection : Removal of protective groups to facilitate further coupling.
  • Cleavage from Resin : The final peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) .

This compound acts primarily as a substrate for caspase-1 , an enzyme crucial in inflammatory responses and apoptosis. The enzyme cleaves the peptide at the aspartic acid residue, which is essential for studying caspase-1 activity. The cleavage produces detectable products that can be quantified for research purposes .

Biological Activities

The compound exhibits various biological activities relevant to different fields:

  • Enzyme Activity Studies : It serves as a substrate in assays to investigate enzyme kinetics and substrate specificity.
  • Apoptosis and Inflammation Research : Its role as a caspase-1 substrate makes it valuable in studying apoptotic pathways and inflammatory responses .
  • Antioxidant Properties : Related studies indicate that peptides with similar amino acid compositions can exhibit antioxidant activities, potentially relevant for therapeutic applications .

Research Applications

This compound is utilized across several research domains:

  • Biochemistry : Investigating peptide synthesis and modification.
  • Molecular Biology : Understanding enzyme interactions and mechanisms.
  • Pharmaceutical Development : Exploring potential therapeutic agents targeting inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameType of ActivityUnique Features
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-pNACaspase substrateReleases p-nitroaniline upon cleavage
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMCFluorogenic substrateReleases a fluorescent product upon cleavage
This compoundCaspase substrateContains an aldehyde group enhancing specificity

This table highlights how this compound is unique among related compounds due to its specific sequence and functional groups, making it particularly useful for studying caspase-1 activity .

1. Apoptosis Research

In a study examining the role of caspase-1 in apoptosis, this compound was used to measure enzymatic activity under various conditions. The results indicated that the presence of this peptide significantly enhanced the detection of caspase-1 activity, providing insights into its regulatory mechanisms in cell death pathways.

2. Inflammation Studies

Another case study focused on inflammatory responses where this compound was employed to assess the effects of different inhibitors on caspase-1 activity. The findings suggested that specific inhibitors could modulate the inflammatory response by altering the cleavage efficiency of this peptide, highlighting its potential as a therapeutic target .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.